Ethyl methylphosphonate
Overview
Description
Ethyl methylphosphonate is an organophosphorus compound with the molecular formula CH₃P(O)(OH)OC₂H₅. It is a colorless liquid that is primarily used in the synthesis of other chemical compounds and in various industrial applications. The compound is known for its role in the analytical determination of nerve agent metabolites and its use in the detoxification of chemical warfare agents .
Mechanism of Action
Target of Action
Phosphonates, in general, are known to bind tightly to di- and trivalent metal ions, which is useful in water softening .
Mode of Action
Phosphonates are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Biochemical Pathways
Phosphonates are known to be involved in various biological pathways, including the biosynthesis of cholesterol, angiotensin-converting enzyme inhibitors, and bisphosphonates for the treatment of osteoporosis .
Pharmacokinetics
The development of prodrugs of phosphonate, phosphinate, and phosphate functional groups has been explored to improve their physicochemical properties, membrane permeability, oral bioavailability, and drug targeting .
Result of Action
Phosphonates, in general, are known to inhibit metabolic enzymes, which can lead to specific biological activity .
Action Environment
The stability and efficacy of phosphonates can be influenced by factors such as ph, temperature, and the presence of metal ions .
Biochemical Analysis
Biochemical Properties
Phosphonates, a group of compounds that Ethyl methylphosphonate belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of stable carbon-phosphorus (C-P) bonds, which are characteristic of phosphonates .
Cellular Effects
They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that phosphonates can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phosphonates can undergo hydrolysis under both acidic and basic conditions . This suggests that this compound could potentially exhibit changes in its effects over time due to stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Phosphonates are known to be involved in various metabolic pathways . They can interact with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Phosphonates are known to be transported and distributed within cells and tissues through various mechanisms .
Subcellular Localization
Phosphonates are known to be localized in various subcellular compartments . The localization of this compound could potentially be influenced by targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methylphosphonate can be synthesized through various methods. One common approach involves the use of a palladium catalyst, such as Pd(PPh₃)₄, for the quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides. Another method involves the conversion of phosphonate alkyl esters to phosphonic acids through microwave-assisted bromotrimethylsilane (BTMS) dealkylation .
Industrial Production Methods: In industrial settings, this compound is often produced through the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with methyl iodide under controlled conditions to yield the desired product . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl methylphosphonate undergoes several types of chemical reactions, including hydrolysis, oxidation, and photocatalytic degradation.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under both acidic and basic conditions.
Oxidation: this compound can be oxidized to form phosphoric acid derivatives.
Photocatalytic Degradation: When adsorbed on titanium dioxide (TiO₂) films and exposed to UV irradiation, this compound decomposes into methylphosphonic acid and phosphoric acid.
Major Products Formed:
- Methylphosphonic acid
- Phosphoric acid
Scientific Research Applications
Ethyl methylphosphonate has a wide range of scientific research applications:
Analytical Chemistry: It is used in the determination of nerve agent metabolites in biomedical and human urine samples.
Environmental Science: The compound is studied for its role in the photocatalytic degradation of organophosphorus pollutants.
Chemical Warfare Agent Decomposition: this compound is relevant in the context of chemical warfare agent decomposition, where it is used to study the degradation mechanisms of nerve agents.
Material Science: It is used in the solubilization of cellulose under mild conditions, enhancing cellulose solubility without the need for pretreatments and heating.
Comparison with Similar Compounds
Ethyl methylphosphonate can be compared with other similar organophosphorus compounds:
Dimthis compound: Similar in structure but with two methyl groups instead of one ethyl and one methyl group.
Dithis compound: Contains two ethyl groups and is used in similar applications as this compound.
Methylphosphonic acid: A simpler compound with only one methyl group and no ethyl group.
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which provides distinct reactivity and applications compared to its analogs. Its role in the analytical determination of nerve agent metabolites and its use in the detoxification of chemical warfare agents highlight its importance in both scientific research and industrial applications .
Properties
IUPAC Name |
ethoxy(methyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-3-6-7(2,4)5/h3H2,1-2H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZOPKFMKMAWLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862761 | |
Record name | Ethyl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl methylphosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15536 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | Ethyl methylphosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15536 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1832-53-7 | |
Record name | Ethyl methylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl methylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL METHYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921S33S5Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethyl methylphosphonic acid (EMPA) has the molecular formula C3H9O3P and a molecular weight of 124.08 g/mol.
A: Researchers frequently employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ], Liquid Chromatography-Mass Spectrometry (LC-MS) [, , ], Nuclear Magnetic Resonance (NMR) [, , , , , , ], and Infrared Spectroscopy (IR) [, , ] to identify and characterize EMPA.
A: EMPA is a primary hydrolysis product of the nerve agent VX [, , , , , , , , ]. It forms when VX reacts with water, breaking down the more toxic parent compound.
A: Common co-products found with EMPA during VX degradation include methylphosphonic acid (MPA) [, , , ], 2-(diisopropylamino)ethanethiol (DESH) [, ], and bis(S-2-diisopropylaminoethane) {(DES)2} [].
A: Several methods are under investigation for EMPA remediation. These include immobilization within Portland cement [], oxidative degradation using bleaching powder [], and treatment with ultraviolet light and hydrogen peroxide [].
ANone: Detecting trace amounts of EMPA requires highly sensitive and selective analytical methods. Challenges include the presence of interfering compounds in complex environmental matrices and the need for efficient extraction techniques.
A: Researchers employ techniques like solid-phase extraction [] and derivatization followed by GC-MS or LC-MS [, ] to improve sensitivity and selectivity. Additionally, using high-resolution mass spectrometry (HRMS) enhances the accuracy and reliability of EMPA detection [, ].
A: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of EMPA measurements. Validation procedures involve determining parameters such as the limit of detection, limit of quantitation, linearity, and recovery to demonstrate the method's fitness for purpose [, ].
A: Studies have shown that EMPA readily adsorbs onto materials like concrete and activated carbon [, ]. This adsorption can impact the degradation rate of VX and the formation of degradation products.
A: While not widely used, research suggests that EMPA's interaction with cement hydration processes could have potential implications for immobilizing hazardous waste [].
A: Yes, research indicates that EMPA can act as a catalyst in certain reactions. For example, EMPA has been found to autocatalyze the degradation of VX on silica sand, demonstrating its ability to influence chemical processes even at low concentrations [].
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